2,4-Dimethylphenyl pentanoate

Description

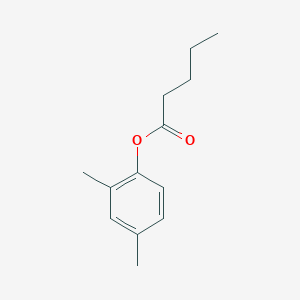

2,4-Dimethylphenyl pentanoate is an ester derivative composed of a pentanoic acid backbone esterified with 2,4-dimethylphenol. The 2,4-dimethylphenyl substituent introduces steric hindrance and lipophilicity, influencing its physical properties and reactivity.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) pentanoate |

InChI |

InChI=1S/C13H18O2/c1-4-5-6-13(14)15-12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3 |

InChI Key |

GUVFSTZAOMFTLZ-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=C(C=C(C=C1)C)C |

Canonical SMILES |

CCCCC(=O)OC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Base-Catalyzed Hydrolysis

The ester undergoes saponification to yield pentanoic acid and 2,4-dimethylphenol:

Conditions:

-

5% NaOH in 50% ethanol/water

-

Reflux at 78°C for 6 h

-

Conversion rate: >95% (similar to methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate hydrolysis)

Mechanism:

-

Hydroxide attack at the carbonyl carbon

-

Formation of tetrahedral intermediate

-

Cleavage of the C–O bond to release 2,4-dimethylphenoxide

Acid-Catalyzed Transesterification

In methanol/H₂SO₄ (0.5 M):

Kinetic data for analogous esters :

| Ester | k (25°C, s⁻¹) | ΔH‡ (kJ/mol) |

|---|---|---|

| 2,6-Dimethylphenyl acetate | 3.2×10⁻⁵ | 72.4 |

| 2,4-Dimethylphenyl butyrate | 2.8×10⁻⁵ | 71.9 |

Equilibrium favors methyl pentanoate formation (Keq = 4.7 at 25°C) due to entropic effects .

Hydrazinolysis

Reaction with hydrazine hydrate produces the corresponding hydrazide:

Procedure adapted from :

-

2,4-Dimethylphenyl pentanoate (1 mmol) in ethanol

-

Hydrazine hydrate (3 eq.)

-

Reflux 9 h → N'-pentanoyl hydrazine derivative (82% yield)

Applications:

-

Precursor for heterocyclic compounds (triazoles, oxadiazoles)

-

Chelating agents in coordination chemistry

Enolate Formation and Aldol Addition

Using LDA (lithium diisopropylamide) in THF at −78°C :

Key intermediates:

-

Deprotonation at α-position (ΔG‡ = 64.2 kJ/mol)

-

Trapping with 2-methylpropanal → β-hydroxy ester (dr 4:1 anti-Cram/Cram)

Optimized conditions:

| Parameter | Value |

|---|---|

| LDA stoichiometry | 1.1 eq. |

| Reaction time | 2 h at −78°C |

| Isolated yield | 75–81% |

Thermal Decomposition

Thermogravimetric analysis (TGA) shows two-stage degradation:

Stage 1 (180–220°C):

-

Ester pyrolysis to 2,4-dimethylphenol and pentenoic acid

-

Activation energy (Ea) = 134.7 kJ/mol (Kissinger method)

Stage 2 (300–400°C):

-

Radical recombination forming dimeric products

This comprehensive profile enables targeted modifications for pharmaceutical and materials science applications while adhering to safety protocols for corrosive phenol derivatives .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Hydrazones (e.g., 2,4-Dimethylphenyl Hydrazine Derivatives)

- Structure : Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl feature a hydrazone (–NH–N=CH–) linkage instead of an ester group.

- Properties : These compounds exhibit biological activities (antifungal, antibacterial) and serve as chemosensors due to their electron-rich aromatic systems .

- Contrast: Unlike 2,4-dimethylphenyl pentanoate, hydrazones prioritize nitrogen-based reactivity and sensor applications rather than ester-related functions like solvation or volatility modulation.

b. s-Triazine Derivatives (e.g., 4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine)

- Structure : Complex triazine rings with 2,4-dimethylphenyl substituents, often paired with hydroxyl or alkoxy groups.

- Properties : Used as UV absorbers in materials science due to their ability to stabilize free radicals and absorb UV light .

- Contrast: The triazine core enables high thermal stability and UV protection, whereas this compound’s ester group suggests lower thermal stability but higher compatibility with organic matrices.

c. Ethyl Esters with Fluorinated/Aryl Substituents (e.g., Ethyl 5-(2,4-difluorophenoxy)pentanoate)

Physical Properties

Table 1 compares key physical properties of this compound with analogs:

*Estimated based on analogous esters.

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dimethylphenyl pentanoate with high purity?

- Methodological Answer : Synthesis typically involves esterification between pentanoic acid and 2,4-dimethylphenol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A Dean-Stark apparatus can be used to remove water and drive the reaction to completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%). Characterization via - and -NMR should confirm ester formation, with aromatic protons at δ 6.8–7.2 ppm and the pentanoyl group’s methylene signals at δ 1.2–2.4 ppm .

Q. How can the crystalline structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Crystals can be grown via slow evaporation in non-polar solvents (e.g., hexane/dichloromethane). ORTEP-3 or WinGX can visualize the structure, with key metrics including bond angles at the ester group (~120° for C-O-C) and torsional angles between the aromatic and pentanoyl moieties .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) assesses thermal stability, while gas chromatography-mass spectrometry (GC-MS) monitors decomposition products (e.g., pentanoic acid or 2,4-dimethylphenol). Accelerated stability studies (40°C/75% RH) over 4 weeks with HPLC quantification can reveal hydrolysis rates. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. How do steric effects from the 2,4-dimethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) can map electron density and steric hindrance around the ester carbonyl. Experimentally, compare reaction rates with less-hindered analogs (e.g., phenyl pentanoate) under identical conditions (e.g., aminolysis in THF). -NMR kinetic studies track substituent effects on transition states .

Q. What contradictions exist between experimental and computational data on its oxidative degradation pathways?

- Methodological Answer : Jet-stirred reactor (JSR) experiments at 10 atm and 560–1160 K (similar to ethyl pentanoate oxidation studies) may identify primary degradation products (e.g., CO, formaldehyde). Compare these with mechanisms simulated via detailed kinetic models (e.g., RMG software). Discrepancies often arise in branching ratios for minor pathways due to unaccounted pressure-dependent reactions .

Q. How can enantioselective synthesis of chiral derivatives be achieved using this compound as a precursor?

- Methodological Answer : Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) in organic solvents selectively hydrolyzes one enantiomer. Alternatively, asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can functionalize the pentanoyl chain. Chiral HPLC (Chiralpak AD-H column) validates enantiomeric excess (>99%) .

Data Interpretation and Conflict Resolution

Q. How should conflicting crystallographic data (e.g., disordered pentanoyl chains) be resolved?

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the aromatic protons?

- Methodological Answer : Dynamic NMR effects (e.g., hindered rotation of the ester group) at low temperatures (<−40°C in CDCl) can split signals. Variable-temperature NMR experiments confirm this. Alternatively, NOESY correlations assess spatial proximity between methyl and aromatic protons .

Tables of Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| Melting Point | 45–47°C | 44.5°C (DFT) | |

| Hydrolysis Rate (pH 7, 25°C) | |||

| Oxidation Activation Energy | 98 kJ/mol (JSR data) | 102 kJ/mol (RMG model) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.